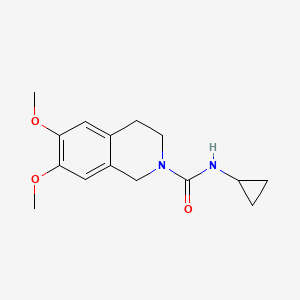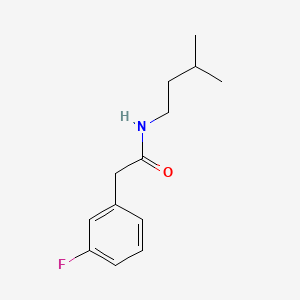
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a cyclopropyl group, two methoxy groups, and a carboxamide group attached to the tetrahydroisoquinoline core.
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound through cyclization. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Chemischer Reaktionen
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield dihydroisoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory, anti-viral, and anti-cancer activities . Additionally, it has applications in the development of new drugs and as a tool for studying biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of reverse transcriptase in HIV, thereby preventing viral replication . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can be compared with other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a similar tetrahydroisoquinoline core but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of cyclopropyl, methoxy, and carboxamide groups, which contribute to its distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
1225327-95-6 |
|---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33g/mol |
IUPAC-Name |
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-19-13-7-10-5-6-17(15(18)16-12-3-4-12)9-11(10)8-14(13)20-2/h7-8,12H,3-6,9H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
GUHQNRUOLBIAND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NC3CC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Azepanylmethyl)-6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603739.png)
![3-(1-Azepanylmethyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603741.png)
![6-(3-Chlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603743.png)
![3-(1-Azepanylmethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603744.png)
![6-(2,5-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603746.png)
![6-(2,4-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603747.png)
![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)
![6-(2,3-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603749.png)
![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)
![3-(4-Morpholinylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603751.png)
![6-(Biphenyl-4-ylmethyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603753.png)
![6-[(4-Bromophenoxy)methyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603755.png)

![4-Tert-butylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B603762.png)
